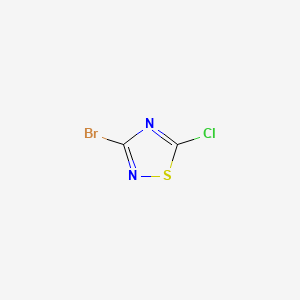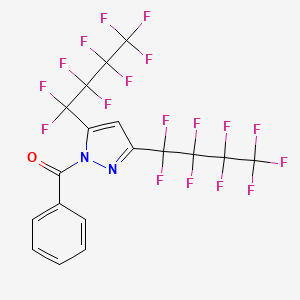
1-苯甲酰-3,5-双(壬氟丁基)吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The research on azole derivatives, particularly those involving pyrazole moieties, has been extensive due to their potential applications in various fields, including medicinal chemistry and materials science. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms. The studies reviewed here focus on the synthesis, characterization, and analysis of various bis(pyrazole) derivatives, which are compounds containing two pyrazole units connected to a central core, such as a benzene ring .
Synthesis Analysis
The synthesis of bis(pyrazole) derivatives has been achieved through various methods. For instance, the facile preparation of polytopic azoles like 1,4-bis(pyrazol-4-yl)benzene was accomplished using high-yield syntheses with mild conditions and inexpensive reactants . Another study reported the synthesis of novel bis(pyrazole-benzofuran) hybrids, which were obtained through 1,3-dipolar cycloaddition reactions and further functionalization . Additionally, the reaction of pyrazole derivatives with terephthaloyl dichloride in the presence of a base led to the formation of 1,4-bis(substituted-carbonyl)benzene compounds . These methods demonstrate the versatility and efficiency of synthesizing bis(pyrazole) derivatives.
Molecular Structure Analysis
The molecular structures of bis(pyrazole) derivatives have been elucidated using various analytical techniques. X-ray powder diffraction studies revealed non-isomorphous crystal structures for polytopic azoles, with molecules interacting via hydrogen bonds to form two-dimensional sheets . Single-crystal diffraction data for 1,4-bis(substituted-carbonyl)benzene compounds showed that they belong to different monoclinic space groups, indicating diverse solid-state structures . Furthermore, the conformational isomerism of a complex pyrazole derivative was studied using X-ray crystallography and semi-empirical calculations, highlighting the dynamic nature of these molecules .
Chemical Reactions Analysis
The bis(pyrazole) derivatives have shown potential as catalysts and inhibitors in various chemical reactions. For example, 1,3,5-Tris(hydrogensulfato) benzene was used as an efficient catalyst for the synthesis of bis(pyrazol-5-ol) derivatives . The bis(pyrazole-benzofuran) hybrids exhibited potent inhibitory activities against bacterial biofilms and the MurB enzyme, which is crucial for bacterial cell wall synthesis . These findings suggest that bis(pyrazole) derivatives can be functional in both synthetic chemistry and biochemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(pyrazole) derivatives have been characterized through spectroscopic and thermal analyses, revealing high chemical and thermal stability . Density functional theory (DFT) calculations were performed to explore the geometric and electronic properties of 1,4-bis(substituted-carbonyl)benzene compounds, with results showing good agreement with experimental data . The nonlinear optical (NLO) properties and reactivity parameters of these compounds were also investigated, indicating their potential for development in coordination chemistry .
科学研究应用
分子结构和理论分析
1-苯甲酰-3,5-双(壬氟丁基)吡唑和类似化合物因其分子结构和电子性质而成为研究的主题。Khan 等人 (2020) 利用密度泛函理论 (DFT) 计算探索了吡唑衍生物在溶液和固态中的结构。他们的研究提供了对这些化合物几何和电子性质的见解,这可能有助于在最佳条件下发展配位化学 (Khan et al., 2020).
合成和表征
吡唑衍生物的合成和表征,包括类似于 1-苯甲酰-3,5-双(壬氟丁基)吡唑的衍生物,已被广泛研究。Sharma 等人 (2010) 报告了新型偶氮苯基吡唑的合成,通过元素分析和光谱数据突出了这些产物的特性。这项研究有助于了解吡唑衍生物的化学性质和潜在应用 (Sharma et al., 2010).
配位化学
对吡唑衍生物的配位化学的研究具有重要意义。Someya 等人 (2013) 研究了类似于 1-苯甲酰-3,5-双(壬氟丁基)吡唑的配体与铜的配位化学,展示了根据所用金属和共配体不同的配位模式。这项研究为在催化和材料科学中应用此类化合物开辟了途径 (Someya et al., 2013).
生物和抗菌活性
吡唑衍生物的潜在生物活性是活跃研究领域。Chande 等人 (1999) 合成了表现出优异抗菌活性的新型吡唑衍生物。这些发现对于开发新的抗菌剂至关重要 (Chande Ms, Thakkar Nv, & Patil Dv, 1999).
安全和危害
属性
IUPAC Name |
[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6F18N2O/c19-11(20,13(23,24)15(27,28)17(31,32)33)8-6-9(38(37-8)10(39)7-4-2-1-3-5-7)12(21,22)14(25,26)16(29,30)18(34,35)36/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCDZRZPEPWCJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6F18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371062 |
Source


|
| Record name | 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole | |
CAS RN |
231630-89-0 |
Source


|
| Record name | 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

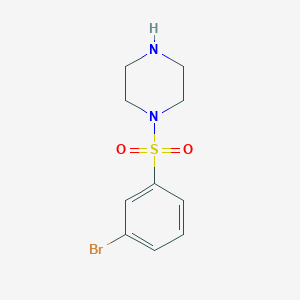
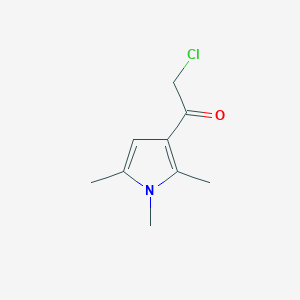
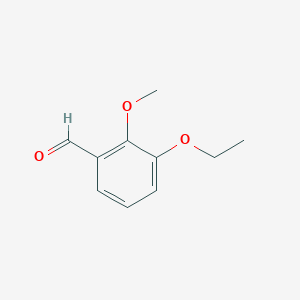
![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

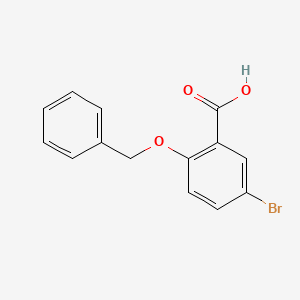
![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)
